4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxybenzoyl group, a fluorophenyl group, and a hydroxy-pyrrolone core, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves multiple steps, typically starting with the preparation of the core pyrrolone structure. This can be achieved through a series of condensation reactions, followed by the introduction of the allyloxybenzoyl and fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The allyloxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and allyloxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents. For example:
- 4-(4-(Methoxy)benzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(2-ethoxyethyl)-1H-pyrrol-2(5H)-one
- 4-(4-(Ethoxy)benzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-propoxyethyl)-1H-pyrrol-2(5H)-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and potential applications. The unique combination of allyloxy, fluorophenyl, and hydroxy groups in 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one makes it distinct and potentially more versatile in various applications.
Biological Activity
The compound 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a synthetic derivative of pyrrole, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an allyloxy group, a fluorophenyl moiety, and a hydroxypyrrole core, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Activity : Pyrrole derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antibacterial and antifungal activities.
- Anticancer Effects : Certain pyrrole derivatives have been investigated for their ability to inhibit tumor growth.
Antioxidant Activity
A study highlighted the antioxidant potential of pyrrole derivatives, indicating that they can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms from hydroxyl groups in the structure, thereby stabilizing free radicals and preventing cellular damage .
Antimicrobial Activity
In vitro tests have shown that related compounds demonstrate varying degrees of antimicrobial activity against several bacterial strains. For instance, derivatives similar to the target compound were evaluated against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, suggesting their potential as antimicrobial agents .
Anticancer Activity
Recent investigations into the anticancer properties of pyrrole derivatives revealed that they can induce apoptosis in cancer cells. The compound's mechanism may involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation . In particular, compounds with similar structures have been reported to inhibit cancer cell migration and invasion .
Case Study 1: Antioxidant Evaluation
A series of experiments were conducted to assess the antioxidant capacity of various pyrrole derivatives. The results indicated that compounds with hydroxyl substituents exhibited significantly higher antioxidant activity compared to those without. The compound was found to have an IC50 value comparable to well-known antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In a comparative study, the target compound was tested against standard antibiotics. The results showed that it had a minimum inhibitory concentration (MIC) lower than some conventional antibiotics against certain strains of bacteria. This suggests its potential utility in treating infections caused by resistant strains .
Case Study 3: Anticancer Mechanism Elucidation
In vitro studies using human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound, confirming its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
CAS No. |
618077-34-2 |
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Molecular Formula |
C23H22FNO5 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22FNO5/c1-3-12-30-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(24)14-16)25(11-13-29-2)23(28)22(19)27/h3-10,14,20,26H,1,11-13H2,2H3/b21-19+ |
InChI Key |
YFBDAPIIGURZDC-XUTLUUPISA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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